An In-depth Technical Guide to the Synthesis and Characterization of 4'-Piperidinomethyl-2-trifluoromethylbenzophenone
An In-depth Technical Guide to the Synthesis and Characterization of 4'-Piperidinomethyl-2-trifluoromethylbenzophenone
Abstract
Introduction and Significance
Benzophenone derivatives are a class of compounds with a wide range of applications in medicinal chemistry, materials science, and photochemistry. The incorporation of a trifluoromethyl group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. Simultaneously, the piperidinomethyl moiety is a common pharmacophore known to improve solubility and introduce a basic nitrogen atom, which can be crucial for drug-receptor interactions. The combination of these structural features in 4'-Piperidinomethyl-2-trifluoromethylbenzophenone (CAS No: 898775-32-1; Molecular Formula: C₂₀H₂₀F₃NO; Molecular Weight: 347.37 g/mol ) suggests its potential as a valuable scaffold in the design of novel therapeutic agents.
This guide will detail a proposed two-step synthesis, starting from commercially available precursors, and provide a thorough description of the expected analytical characteristics of the final compound.
Proposed Synthetic Pathway
A logical and efficient approach to the synthesis of 4'-Piperidinomethyl-2-trifluoromethylbenzophenone is a two-step process. The first step involves the preparation of the key intermediate, 4-(piperidinomethyl)benzoyl chloride. The second step is a Friedel-Crafts acylation of benzotrifluoride with this acyl chloride.
Diagram of the Proposed Synthetic Workflow
Caption: Proposed two-step synthesis of 4'-Piperidinomethyl-2-trifluoromethylbenzophenone.
Step 1: Synthesis of 4-(Piperidinomethyl)benzoyl Chloride
The initial step focuses on the nucleophilic substitution of the benzylic chloride in 4-(chloromethyl)benzoyl chloride with piperidine.
-
Rationale: This reaction is a standard method for the introduction of a piperidinomethyl group onto a benzene ring. The use of a base like triethylamine (Et₃N) is crucial to neutralize the hydrochloric acid generated during the reaction, thus preventing the protonation of the piperidine and driving the reaction to completion. Dichloromethane (DCM) is a suitable inert solvent for this transformation.
-
Experimental Protocol:
-
To a solution of 4-(chloromethyl)benzoyl chloride (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon), add triethylamine (1.1 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of piperidine (1.05 eq) in anhydrous DCM.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 4-(piperidinomethyl)benzoyl chloride. This intermediate can often be used in the next step without further purification.
-
Step 2: Friedel-Crafts Acylation
The second step involves the Friedel-Crafts acylation of benzotrifluoride with the previously synthesized 4-(piperidinomethyl)benzoyl chloride.
-
Rationale: Friedel-Crafts acylation is a classic and effective method for the formation of aryl ketones.[1][2] The electron-withdrawing nature of the trifluoromethyl group on benzotrifluoride directs the incoming acyl group primarily to the meta position. However, due to the ortho/para directing influence of the trifluoromethyl group being weak, and potential steric hindrance, acylation at the ortho and para positions can also occur. The use of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃), is essential to activate the acyl chloride for electrophilic aromatic substitution.[3]
-
Experimental Protocol:
-
To a suspension of anhydrous aluminum chloride (1.2 eq) in anhydrous benzotrifluoride (which also serves as the reactant) at 0 °C, slowly add a solution of 4-(piperidinomethyl)benzoyl chloride (1.0 eq) in a minimal amount of anhydrous DCM.
-
Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 12-18 hours.
-
Monitor the reaction by TLC.
-
Upon completion, carefully pour the reaction mixture onto crushed ice with concentrated hydrochloric acid to decompose the aluminum chloride complex.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain 4'-Piperidinomethyl-2-trifluoromethylbenzophenone.
-
Characterization of 4'-Piperidinomethyl-2-trifluoromethylbenzophenone
Due to the absence of published experimental data for the target molecule, the following characterization profile is predicted based on the analysis of its structural components and data from analogous compounds.
Physical Properties
| Property | Predicted Value |
| Appearance | Off-white to pale yellow solid |
| Molecular Formula | C₂₀H₂₀F₃NO |
| Molecular Weight | 347.37 g/mol |
| Boiling Point | 443.4 ± 45.0 °C (Predicted) |
| Melting Point | Not available; expected to be a crystalline solid |
Spectroscopic Data
The NMR spectra are predicted for a standard deuterated solvent such as chloroform-d (CDCl₃).
-
¹H NMR Spectroscopy:
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 7.8 - 7.5 | Multiplet | 4H | Aromatic protons of the trifluoromethyl-substituted ring |
| ~ 7.4 - 7.2 | Multiplet | 4H | Aromatic protons of the piperidinomethyl-substituted ring |
| ~ 3.5 | Singlet | 2H | Methylene protons (-CH₂-) |
| ~ 2.4 | Multiplet | 4H | Piperidine protons adjacent to nitrogen |
| ~ 1.6 - 1.4 | Multiplet | 6H | Remaining piperidine protons |
-
¹³C NMR Spectroscopy:
| Chemical Shift (δ, ppm) | Assignment |
| ~ 195 - 190 | Carbonyl carbon (C=O) |
| ~ 145 - 120 | Aromatic carbons |
| ~ 125 (quartet) | Trifluoromethyl carbon (-CF₃) |
| ~ 63 | Methylene carbon (-CH₂-) |
| ~ 54 | Piperidine carbons adjacent to nitrogen |
| ~ 26, 24 | Remaining piperidine carbons |
-
¹⁹F NMR Spectroscopy:
The IR spectrum will provide valuable information about the functional groups present in the molecule.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~ 3060 - 3030 | Medium | Aromatic C-H stretching |
| ~ 2930 - 2800 | Medium | Aliphatic C-H stretching (piperidine and methylene) |
| ~ 1660 - 1640 | Strong | Carbonyl (C=O) stretching |
| ~ 1600, 1450 | Medium | Aromatic C=C stretching |
| ~ 1320 | Strong | C-F stretching (trifluoromethyl group) |
| ~ 1160, 1120 | Strong | C-N stretching |
Electron Ionization (EI) or Electrospray Ionization (ESI) can be used to determine the molecular weight and fragmentation pattern.
-
Expected Molecular Ion Peak: [M]⁺ at m/z = 347.
-
Major Fragmentation Pathways:
-
Alpha-cleavage adjacent to the piperidine nitrogen, leading to the loss of a hydrogen radical or the benzyl group, resulting in a stable iminium ion.[7]
-
Cleavage of the bond between the carbonyl group and the piperidinomethyl-substituted phenyl ring.
-
Loss of the trifluoromethyl group (-CF₃).
-
Fragmentation of the piperidine ring.[8]
-
Conclusion
This technical guide has presented a detailed and scientifically grounded approach to the synthesis and characterization of 4'-Piperidinomethyl-2-trifluoromethylbenzophenone. While based on established chemical principles rather than direct experimental replication, the proposed synthetic route via Friedel-Crafts acylation offers a viable and efficient pathway. The predicted analytical data provides a robust framework for the identification and confirmation of the target compound. This document serves as a valuable starting point for researchers and scientists venturing into the synthesis of this and structurally related molecules, facilitating further exploration of their potential applications in drug discovery and development.
References
-
Supporting Information for a relevant publication providing NMR data for trifluoromethyl-substituted compounds. (Please note: A specific reference from the provided search results with a direct link would be inserted here).[4]
-
Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors - PubMed.[8]
-
Application Notes: Mass Spectrometry Fragmentation of Novel Piperidine Derivatives - Benchchem.[7]
-
1H-and 13C-NMR chemical shift values of compound 4a. - ResearchGate.[9]
-
FT-IR, FT-Raman and DFT Study of 3,3'-bis (Trifluoromethyl) Benzophenone and Its Biological Activity With Other Halogen (Cl, Br) Atoms - PubMed.[10]
-
19F NMR Chemical Shift Table - Organofluorine / Alfa Chemistry.[11]
-
The values for proton and C-13 chemical shifts given below are typical approximate ranges only.[12]
-
Synthesis of A. 4-(Chloromethyl)benzoyl chloride - PrepChem.com.[13]
-
A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins - NIH.[5]
-
SYNTHESIS OF 4-CHLORO-PIPERIDINE DERIVATIVES VIA NbCl5 MEDIATED AZA-PRINS TYPE CYCLIZATION OF EPOXIDES AND HOMOALLYLIC AMINES - Rasayan Journal of Chemistry.[14]
-
13C NMR Spectrum (1D, 15.09 MHz, CDCl3, experimental) (HMDB0032049).[15]
-
3,3'-BIS(TRIFLUOROMETHYL)BENZOPHENONE(1868-00-4) 13C NMR spectrum.[16]
-
4-BENZOYLPIPERIDINE HYDROCHLORIDE synthesis - ChemicalBook.[17]
-
19F Chemical Shifts and Coupling Constants - NMR Facility, UCSB Chem and Biochem.[18]
-
2-Hydroxy-5-methylbenzophenone, trifluoroacetate - Optional[13C NMR] - Chemical Shifts.[19]
-
19F NMR Reference Standards.[6]
-
Interpreting Infrared Spectra - Specac Ltd.[20]
-
13C NMR Chemical Shifts - Oregon State University.[21]
-
Mass Spectrometry - Fragmentation Patterns - Chemistry LibreTexts.[22]
-
mass spectra - fragmentation patterns - Chemguide.[23]
-
FT-IR profile of Piper nigrum. | Download Scientific Diagram - ResearchGate.[24]
-
Mass Spectrometry Fragmentation Patterns – HSC Chemistry - Science Ready.[25]
-
Spectral investigation and normal coordinate analysis of piperazine.
-
1H chemical shifts in NMR. Part 24-proton chemical shifts in some gem-difunctional compounds: 3-endo - Modgraph.[26]
-
Benzoyl piperidine - Organic Syntheses Procedure.[27]
-
1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0032049) - Human Metabolome Database.[28]
-
4-(Trifluoromethyl)benzophenone - Optional[FTIR] - Spectrum - SpectraBase.[29]
-
2-(Trifluoromethyl)benzophenone - the NIST WebBook.[30]
-
How to Read and Interpret FTIR Spectroscope of Organic Material Indonesian Journal of Science & Technology.
-
Technical Support Center: Friedel-Crafts Acylation with Benzoyl Chloride - Benchchem.[1]
-
Technical Support Center: Grignard Reactions with 3-(Trifluoromethyl)benzaldehyde - Benchchem.[31]
-
CN102731369A - Synthesis method for N-substituted-4-piperidone - Google Patents.[3]
-
N-(piperidinomethyl)phthalimide - SpectraBase.[32]
-
Friedel–Crafts acylation reactions using metal triflates in ionic liquid - University of Liverpool.
-
Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one - MDPI.[33]
-
Synthesis and crystallization procedure of piperidin-4-one and its derivatives - Chemical Review and Letters.[34]
-
US4365101A - Process for preparing benzotrifluoride and its derivatives - Google Patents.[35]
-
A Novel Synthesis of [4-(3-Methyl-1H-Indol-2-Yl)Phenyl]Phenylmethanone.[36]
-
411209-38-6|Piperidin-1-yl(4-(trifluoromethyl)phenyl)methanone - BLDpharm.[37]
-
Friedel-Crafts alkylation and acylation of aromatic compounds under solvent free conditions using solid acid catalysts - International Journal of Chemical Studies.[2]
-
[4-[1-[[5-chloro-2-(trifluoromethyl)phenyl]methyl]-3,4-dihydro-2H-pyrido[2,3-b]pyrazin-7-yl]phenyl]-(4-pyrrolidin-1-ylpiperidin-1-yl)methanone | C31H33ClF3N5O | CID 46871638 - PubChem.[38]
-
Friedel–Crafts acylation of benzene derivatives in tunable aryl alkyl ionic liquids (TAAILs).[39]
-
Complete assignment of the 1H and 13C NMR spectra of garciniaphenone and keto-enol equilibrium statements for prenylated benzophenones - PubMed.[40]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chemijournal.com [chemijournal.com]
- 3. CN102731369A - Synthesis method for N-substituted-4-piperidone - Google Patents [patents.google.com]
- 4. rsc.org [rsc.org]
- 5. A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. colorado.edu [colorado.edu]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. FT-IR, FT-Raman and DFT study of 3,3'-bis (trifluoromethyl) benzophenone and its biological activity with other halogen (Cl, Br) atoms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. alfa-chemistry.com [alfa-chemistry.com]
- 12. web.pdx.edu [web.pdx.edu]
- 13. prepchem.com [prepchem.com]
- 14. Bot Verification [rasayanjournal.co.in]
- 15. Human Metabolome Database: 13C NMR Spectrum (1D, 15.09 MHz, CDCl3, experimental) (HMDB0032049) [hmdb.ca]
- 16. 3,3'-BIS(TRIFLUOROMETHYL)BENZOPHENONE(1868-00-4) 13C NMR [m.chemicalbook.com]
- 17. 4-BENZOYLPIPERIDINE HYDROCHLORIDE synthesis - chemicalbook [chemicalbook.com]
- 18. 19F [nmr.chem.ucsb.edu]
- 19. spectrabase.com [spectrabase.com]
- 20. Interpreting Infrared Spectra - Specac Ltd [specac.com]
- 21. Cshifts [sites.science.oregonstate.edu]
- 22. chem.libretexts.org [chem.libretexts.org]
- 23. chemguide.co.uk [chemguide.co.uk]
- 24. researchgate.net [researchgate.net]
- 25. scienceready.com.au [scienceready.com.au]
- 26. modgraph.co.uk [modgraph.co.uk]
- 27. Organic Syntheses Procedure [orgsyn.org]
- 28. Human Metabolome Database: 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0032049) [hmdb.ca]
- 29. spectrabase.com [spectrabase.com]
- 30. 2-(Trifluoromethyl)benzophenone [webbook.nist.gov]
- 31. pdf.benchchem.com [pdf.benchchem.com]
- 32. spectrabase.com [spectrabase.com]
- 33. mdpi.com [mdpi.com]
- 34. chemrevlett.com [chemrevlett.com]
- 35. US4365101A - Process for preparing benzotrifluoride and its derivatives - Google Patents [patents.google.com]
- 36. A Novel Synthesis of [4-(3-Methyl-1H-Indol-2-Yl)Phenyl]Phenylmethanone – Oriental Journal of Chemistry [orientjchem.org]
- 37. 411209-38-6|Piperidin-1-yl(4-(trifluoromethyl)phenyl)methanone|BLD Pharm [bldpharm.com]
- 38. [4-[1-[[5-chloro-2-(trifluoromethyl)phenyl]methyl]-3,4-dihydro-2H-pyrido[2,3-b]pyrazin-7-yl]phenyl]-(4-pyrrolidin-1-ylpiperidin-1-yl)methanone | C31H33ClF3N5O | CID 46871638 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 39. BJOC - Friedel–Crafts acylation of benzene derivatives in tunable aryl alkyl ionic liquids (TAAILs) [beilstein-journals.org]
- 40. Complete assignment of the 1H and 13C NMR spectra of garciniaphenone and keto-enol equilibrium statements for prenylated benzophenones - PubMed [pubmed.ncbi.nlm.nih.gov]
